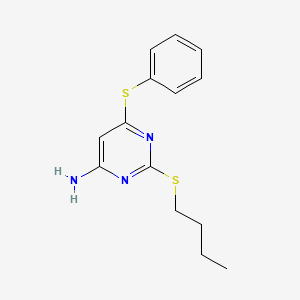

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-

Descripción

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is a pyrimidine derivative featuring a thioether group at position 2 (butylthio, -S-C₄H₉) and a phenylthio group (-S-C₆H₅) at position 6, with an amine substituent at position 4.

Propiedades

Número CAS |

284681-95-4 |

|---|---|

Fórmula molecular |

C14H17N3S2 |

Peso molecular |

291.4 g/mol |

Nombre IUPAC |

2-butylsulfanyl-6-phenylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C14H17N3S2/c1-2-3-9-18-14-16-12(15)10-13(17-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,16,17) |

Clave InChI |

AGQUGFOFTNODQE-UHFFFAOYSA-N |

SMILES canónico |

CCCCSC1=NC(=CC(=N1)SC2=CC=CC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Thioether Formation: The butylthio and phenylthio groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine core with butylthiol and phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Bases: Sodium hydride, potassium carbonate.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Pyrimidines: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- involves:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Molecular Targets: Targets include kinases and other enzymes involved in cell signaling pathways.

Pathways Involved: The inhibition of these enzymes can disrupt cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- with structurally related pyrimidine derivatives:

Key Comparative Insights

However, this may reduce aqueous solubility, a trade-off observed in kinase inhibitors like those targeting PDGFRβ and B-Raf . Phenylthio vs. Fluorophenylthio: The phenylthio group in the target compound and HEPT derivatives enables aromatic interactions (e.g., π-π stacking), critical for antiviral activity in HEPT-based NNRTIs .

Enzyme Inhibition Mechanisms The target compound lacks the extended aryl ring present in Compound 1 (), which is crucial for π-π stacking with residues in CDP-ME kinase. However, its phenylthio group at position 6 may partially compensate by interacting with aromatic residues .

Therapeutic Implications Antimicrobial Potential: Pyrimidine derivatives with thioether groups, such as sulfadiazine, are established antibacterial agents . The target compound’s sulfur substituents align with this trend, though direct evidence is needed. Kinase Inhibition: Compounds like KG-5 (), which feature methylthio and aryl groups, highlight the role of thioethers in allosteric kinase inhibition. The target’s butylthio group may offer improved selectivity for specific kinase conformations .

Actividad Biológica

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, with the CAS number 284681-95-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are fundamental components in biological systems, particularly in DNA and RNA, and their derivatives often exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound by examining its synthesis, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 248.36 g/mol. Its structure features two thio groups attached to the pyrimidine ring, which may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 284681-95-4 |

| Molecular Formula | C10H12N4S2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- |

Synthesis

The synthesis of 4-Pyrimidinamine derivatives typically involves multi-step organic reactions that can include substitution and cyclization processes. The presence of thio groups can facilitate nucleophilic substitutions that are crucial for generating biologically active compounds.

Antimicrobial Activity

Preliminary studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Pyrimidinamine have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrimidine derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thio substitutions may enhance this activity by increasing membrane permeability or interfering with metabolic pathways .

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrimidine derivatives. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study reported that pyrimidine-based compounds exhibited cytotoxic effects on HeLa cells at concentrations as low as 20 µg/mL, leading to a reduction in cell viability by approximately 75% . The mechanism may involve the induction of apoptosis or interference with DNA synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

The exact mechanism through which 4-Pyrimidinamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The thio groups may play a critical role in enhancing binding affinity to these targets due to their ability to form disulfide bonds or participate in redox reactions .

Case Studies

- Antimicrobial Evaluation : A series of synthesized pyrimidine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the thio positions significantly enhanced activity compared to non-thio-substituted counterparts .

- Cytotoxicity Assays : In a study involving various cancer cell lines, including breast and prostate cancer cells, compounds structurally related to 4-Pyrimidinamine showed IC50 values in the micromolar range, indicating potent anticancer activity .

- In Vivo Studies : Animal models treated with pyrimidine derivatives encapsulated in liposomes demonstrated improved therapeutic efficacy and reduced side effects compared to traditional chemotherapy agents like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, and how can substituent regioselectivity be controlled?

- Methodology : The compound’s synthesis likely involves sequential nucleophilic substitution on a pre-functionalized pyrimidine core. For example, starting with 4,6-dichloropyrimidine, selective substitution of thiol groups can be achieved by varying reaction conditions (e.g., temperature, base strength). The butylthio group may be introduced first due to its higher nucleophilicity compared to phenylthio, as demonstrated in analogous systems . Control of regioselectivity can be confirmed via -NMR and -NMR to track substitution patterns .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR and -NMR verify substituent positions and absence of side products. X-ray crystallography (as applied in related pyrimidinamines ) can resolve ambiguities in stereoelectronic effects caused by bulky thioether groups.

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodology : Solubility can be tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide reaction media selection. Stability studies under varying pH and temperature conditions (e.g., via UV-Vis spectroscopy) are critical for storage and reactivity assessments. Thermo-gravimetric analysis (TGA) may reveal decomposition thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the butylthio and phenylthio substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT) can model charge distribution and steric hindrance around the pyrimidine ring. Experimentally, compare reaction rates in Suzuki-Miyaura couplings using para-substituted aryl boronic acids. The phenylthio group’s electron-withdrawing nature may deactivate the ring, requiring stronger catalysts (e.g., Pd(OAc)/SPhos) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its supramolecular assembly?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding motifs (e.g., N–H···N/S) and π-π stacking. For example, in 4-methyl-6-phenylpyrimidin-2-amine, dihedral angles between aromatic rings influence packing density . Pair distribution function (PDF) analysis can further probe amorphous-phase interactions .

Q. How can discrepancies in spectroscopic data (e.g., -NMR splitting patterns) between synthetic batches be systematically resolved?

- Methodology : Batch-to-batch variations may arise from residual solvents or tautomeric equilibria. Use deuterated solvents with controlled pH (e.g., DMSO-d + TFA) to stabilize specific tautomers. Dynamic NMR experiments at variable temperatures can identify exchange processes, while 2D-COSY and NOESY clarify spin-spin coupling networks .

Q. What are the mechanistic implications of sulfur oxidation states in mediating biological activity (e.g., enzyme inhibition)?

- Methodology : Compare the compound’s activity with analogs where sulfur is oxidized to sulfoxide/sulfone. Enzymatic assays (e.g., kinase inhibition) paired with X-ray crystallography of protein-ligand complexes can map binding interactions. Molecular dynamics simulations may explain how sulfur’s polarizability affects binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.